Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness Profile vs. Key Analogs
The target compound's computed XLogP3 of 3.5 provides a balanced lipophilicity profile for cellular permeability [1]. This places it in an intermediate range compared to the 5-phenyl analog 2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, which exhibits a significantly higher computed XLogP3-AA of 4.1, indicating lower polarity and potentially reduced aqueous solubility [2]. This lower lipophilicity of the thiophene-containing target may translate to a better developability profile.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (PubChem CID: 7254648): XLogP3-AA = 4.1 |
| Quantified Difference | Δ XLogP = -0.6 (target compound is less lipophilic) |
| Conditions | Computed via XLogP3 algorithm; PubChem database release 2021.05.07 |
Why This Matters
Lower lipophilicity is often associated with reduced non-specific binding, improved pharmacokinetic profiles, and fewer solubility challenges, making this compound a more promising starting point for hit-to-lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7254647. 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7254648. 2026. View Source
